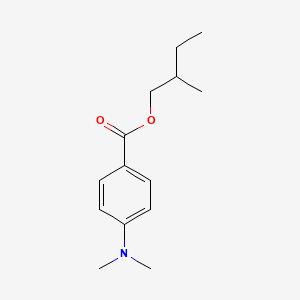

2-Methylbutyl 4-(dimethylamino)benzoate

Description

Structural Classification and Chemical Significance within Aromatic Amine Ester Chemistry

From a structural standpoint, 2-Methylbutyl 4-(dimethylamino)benzoate (B8555087) is classified as a tertiary aromatic amine and a benzoate (B1203000) ester. researchgate.net Aromatic amines are organic compounds where an amine group is directly attached to an aromatic ring. wikipedia.orgyoutube.com This class of compounds is industrially important and serves as precursors in the manufacturing of dyes, pharmaceuticals, and polymers. wikipedia.orgyoutube.comevonik.com

The chemical significance of this structure is rooted in the electronic interplay between its functional groups:

The Dimethylamino Group: This group (-N(CH₃)₂) is a potent electron-donating group. Its lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. youtube.com This electronic interaction influences the molecule's reactivity and its absorption of ultraviolet (UV) radiation.

The Benzoate Ester Group: The ester moiety (-COOCH₂CH(CH₃)CH₂CH₃) is an electron-withdrawing group. The reaction of esters with amines to form amides is a fundamental process in organic synthesis, utilized in the production of polymers and pharmaceuticals. echemi.com

The combination of a strong electron-donating group (dimethylamino) and an electron-withdrawing group (ester) on the same aromatic ring at opposite (para) positions creates a "push-pull" electronic system. This configuration is crucial for the compound's characteristic photophysical behavior, including its potential for intramolecular charge transfer (ICT) upon excitation with light.

Overview of Primary Research Trajectories for Alkyl 4-(dimethylamino)benzoate Esters

Research into alkyl 4-(dimethylamino)benzoates has predominantly followed two major trajectories: their application as UV filters in personal care products and their use as co-initiators in photopolymerization systems.

UV Filters and Photostability: A significant area of research focuses on the ability of these molecules to absorb UV radiation, which has led to their use in sunscreens. wikipedia.orgsigmaaldrich.com The 2-ethylhexyl ester, known as Padimate O, and the 3-methylbutyl ester isomer, Padimate A, are well-known examples. wikipedia.orgspecialchem.com Academic studies in this domain investigate their environmental fate and photochemical transformation. nih.gov Research has shown that direct photolysis is a primary degradation pathway for these compounds in sunlit surface waters. nih.govresearchgate.net Studies using high-performance liquid chromatography and mass spectrometry (HPLC/HRMS) have identified various transformation products resulting from exposure to UVA and UVB radiation, which typically involve dealkylation or oxidation of the molecule. nih.gov

Photoinitiators and Polymer Chemistry: The ethyl ester, Ethyl 4-(dimethylamino)benzoate (EDAB), is extensively studied as a tertiary amine synergist or co-initiator in radical polymerization initiated by light. hampfordresearch.comsigmaaldrich.com It is often used with Norrish Type II photoinitiators, such as camphorquinone (B77051), in applications like dental restorative materials. researchgate.nethampfordresearch.com The mechanism involves the photo-excited initiator abstracting a hydrogen atom from the alkyl group of the amine, generating a radical that initiates the polymerization process. hampfordresearch.com This process is also effective at reducing oxygen inhibition in UV and LED curing systems. hampfordresearch.com The photophysical dynamics of EDAB, including its excited-state behavior and fluorescence in various solvents, are a subject of fundamental research. rsc.org

Comparative Properties of Selected Alkyl 4-(dimethylamino)benzoates

| Compound Name | Alkyl Group | CAS Number | Molecular Weight (g/mol) | Physical Form | Melting Point (°C) | Primary Research Area |

|---|---|---|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate (EDAB) | Ethyl | 10287-53-3 | 193.24 | White to Light Tan Powder | 62-66 | Photoinitiator Synergist hampfordresearch.comnist.gov |

| 2-Ethylhexyl 4-(dimethylamino)benzoate (Padimate O) | 2-Ethylhexyl | 21245-02-3 | 277.40 | Liquid | < -25 | UV Filter sigmaaldrich.com |

| 3-Methylbutyl 4-(dimethylamino)benzoate (Padimate A) | 3-Methylbutyl (Isoamyl) | 21245-01-2 | 235.32 | Liquid | < 25 | UV Filter wikipedia.org |

Importance of the 2-Methylbutyl Ester Moiety in Molecular Design

The 2-methylbutyl group is a five-carbon, branched alkyl chain (an isomer of the amyl group). The significance of this specific moiety in the design of a molecule like 2-Methylbutyl 4-(dimethylamino)benzoate can be understood by considering the following aspects:

Lipophilicity and Solubility: The alkyl chain's primary role is to control the molecule's lipophilicity (oil-solubility). Longer or larger alkyl groups increase lipophilicity. For applications like sunscreens, this property is essential for incorporation into oil-based formulations and for creating a water-resistant film on the skin. The 2-methylbutyl group provides a balance of lipophilicity suitable for such applications.

Physical State and Formulation: The presence of branching in an alkyl chain, as seen in the 2-methylbutyl group, disrupts the regular packing of molecules in a crystal lattice. This disruption typically leads to a lower melting point compared to a straight-chain isomer. For instance, 2-Ethylhexyl 4-(dimethylamino)benzoate is a liquid at room temperature, a desirable property for easy formulation in cosmetic emulsions. sigmaaldrich.com Similarly, the branched 2-methylbutyl group contributes to a low melting point, making the compound easier to handle and formulate.

Steric Effects: The bulkiness of the 2-methylbutyl group can sterically hinder certain intermolecular interactions or chemical reactions at the ester carbonyl group. In the context of photochemistry, the flexibility and conformation of the alkyl chain can influence the excited-state dynamics of the entire molecule.

The selection of the 2-methylbutyl group over other alkyl chains like ethyl or 2-ethylhexyl represents a deliberate choice to achieve a specific set of physicochemical properties tailored for a particular application.

Table of Mentioned Compounds

| Common Name / Abbreviation | Systematic Name |

|---|---|

| This compound | This compound |

| Padimate A | 3-Methylbutyl 4-(dimethylamino)benzoate |

| Padimate O / OD-PABA | 2-Ethylhexyl 4-(dimethylamino)benzoate |

| EDAB / DMAEB | Ethyl 4-(dimethylamino)benzoate |

| Camphorquinone | (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione |

| 2-Methylbutyl acetate | 2-Methylbutyl acetate |

| 2-Methylbutyl benzoate | 2-Methylbutyl benzoate |

Structure

2D Structure

3D Structure

Properties

CAS No. |

25063-23-4 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

2-methylbutyl 4-(dimethylamino)benzoate |

InChI |

InChI=1S/C14H21NO2/c1-5-11(2)10-17-14(16)12-6-8-13(9-7-12)15(3)4/h6-9,11H,5,10H2,1-4H3 |

InChI Key |

DDFJYMPPPJNZME-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)COC(=O)C1=CC=C(C=C1)N(C)C |

Origin of Product |

United States |

Photochemistry and Photophysical Phenomena of the 4 Dimethylamino Benzoate Chromophore

Fundamental Photophysical Behavior in Various Solvents

The photophysical properties of the 4-(dimethylamino)benzoate (B8555087) chromophore are profoundly influenced by the solvent environment. This is due to the significant change in the molecule's electronic distribution upon photoexcitation.

Steady-State Absorption and Emission Characteristics

The steady-state absorption spectra of 4-(dimethylamino)benzoate esters typically exhibit a strong absorption band in the ultraviolet region. For instance, ethyl 4-(dimethylamino)benzoate (EDAB) shows an absorption peak in the UV-B range, between 250 and 380 nm, with a maximum around 313 nm. sigmaaldrich.com The position of this absorption band is generally not very sensitive to the polarity of the solvent. researchgate.net

In contrast, the fluorescence emission spectra are highly dependent on solvent polarity. researchgate.net In nonpolar solvents, a single emission band is typically observed, corresponding to a locally excited (LE) state. However, as the solvent polarity increases, a second, significantly red-shifted emission band appears. This dual fluorescence is a hallmark of many donor-acceptor molecules and is attributed to the formation of an intramolecular charge transfer (ICT) state. researchgate.net The large separation between the absorption and emission maxima (Stokes shift) in polar solvents indicates a substantial reorganization of the molecule's electronic structure in the excited state. researchgate.net

Table 1: Representative Absorption and Emission Maxima for Ethyl 4-(dimethylamino)benzoate (EDAB) in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|

| Cyclohexane | ~300 | ~350 |

| Acetonitrile | ~310 | ~480 |

Note: These are approximate values derived from literature on EDAB and similar compounds to illustrate the solvatochromic effect. Specific values can vary based on experimental conditions.

Time-Resolved Emission Spectroscopy for Excited State Dynamics

Time-resolved emission spectroscopy (TRES) provides deeper insights into the dynamic processes occurring after photoexcitation. Studies on 4-(dimethylamino)benzoate derivatives and similar molecules reveal complex fluorescence decay kinetics. mdpi.com The decay profiles are often biexponential, indicating the presence of at least two distinct emissive species: the initially formed LE state and the subsequent ICT state. researchgate.net

In polar solvents, the emission at shorter wavelengths (corresponding to the LE state) decays rapidly, while a corresponding rise time is observed for the emission at longer wavelengths (the ICT state). This dynamic demonstrates the conversion from the LE state to the more stable ICT state. researchgate.netresearchgate.net The time scale for this charge transfer process is typically in the picosecond range. epa.govnih.gov The lifetime of the ICT state is also influenced by the solvent, with polar solvents generally stabilizing the charge-separated state and potentially leading to longer lifetimes. epa.gov

Photoinduced Intramolecular Charge Transfer (ICT) Mechanisms

The phenomenon of intramolecular charge transfer is central to the photophysics of the 4-(dimethylamino)benzoate chromophore. Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily located on the electron-donating dimethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-withdrawing benzoate (B1203000) moiety.

Investigation of Twisted Intramolecular Charge Transfer (TICT) States

The most widely accepted model to explain the dual fluorescence and large Stokes shift in polar solvents for this class of molecules is the Twisted Intramolecular Charge Transfer (TICT) model. wikipedia.org According to this model, the initially populated LE state has a planar or near-planar geometry. In polar environments, this LE state can undergo a conformational change, involving the rotation of the dimethylamino group around the C-N bond, to form a perpendicular or "twisted" conformation. wikipedia.org

This twisting decouples the electron donor and acceptor moieties, leading to a full separation of charge and the formation of a highly polar TICT state. wikipedia.org This state is significantly stabilized by polar solvent molecules, resulting in the strongly red-shifted emission band. In nonpolar solvents, the formation of the high-dipole TICT state is energetically unfavorable, and thus, emission occurs primarily from the LE state.

Influence of Solvent Polarity and Protonation on Charge Transfer Processes

Solvent polarity is the primary factor governing the charge transfer process. A linear relationship, as described by the Lippert-Mataga equation, is often observed between the Stokes shift of the ICT emission and the solvent polarity function, which considers both the dielectric constant and refractive index of the solvent. This relationship confirms that the emitting ICT state possesses a significantly larger dipole moment than the ground state, consistent with a charge-separated species. researchgate.net

Protonation of the dimethylamino group has a dramatic effect on the photophysical behavior. In acidic conditions, the lone pair of electrons on the nitrogen atom becomes involved in bonding with a proton. This eliminates its electron-donating ability, thereby inhibiting the formation of the ICT state. Consequently, upon protonation, the dual fluorescence is quenched, and only the emission characteristic of the non-charge-transfer species is observed.

Photoreactivity and Photoinduced Transformation Pathways in Model Systems

Beyond the photophysical processes of absorption and emission, the 4-(dimethylamino)benzoate chromophore can undergo photochemical reactions, leading to permanent structural changes. Studies on the sunscreen agent 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) have shown that it is susceptible to photodegradation.

Direct photolysis upon exposure to UV radiation is a significant degradation pathway for this chromophore in aqueous environments. The primary photoinduced transformation pathways involve the modification of the dimethylamino group. Key identified reactions include:

N-demethylation: The stepwise loss of one or both methyl groups from the amino moiety. This process can lead to the formation of formaldehyde (B43269).

Hydroxylation/Oxidation: The addition of hydroxyl groups to the aromatic ring or oxidation of the alkyl chains.

These photochemical transformations result in the formation of various transformation products (TPs). The generation of these TPs is significant as they may possess different physicochemical properties and environmental fates compared to the parent compound. The photobiological properties of compounds like Padimate A, an isomer of 2-Methylbutyl 4-(dimethylamino)benzoate, have been noted to resemble those of Michler's ketone, and they have been shown to potentially increase the lethal effects of UV radiation on cells.

Direct Photolysis Kinetics and Mechanisms in Aqueous Environments

In aqueous environments, the primary degradation pathway for this compound and related esters upon exposure to sunlight is direct photolysis. This process is initiated when the molecule absorbs photons, leading to an excited state that can then undergo various chemical transformations. The kinetics of this degradation typically follow pseudo-first-order reaction rates, especially in environmental simulations where the concentration of the compound is low.

The core mechanism of photolysis for alkyl 4-(dimethylamino)benzoates involves the excitation of the chromophore. In its excited state, the molecule becomes susceptible to reactions that might not occur in the ground state. A key process is dealkylation, specifically the removal of methyl groups from the dimethylamino moiety. Studies on the closely related compound, 2-ethylhexyl 4-(dimethylamino)benzoate (also known as Padimate O or OD-PABA), show that this photodegradation proceeds via both radical and ionic mechanisms. arxiv.org

In irradiated systems, the demethylation is likely radical in nature. arxiv.org Thermodynamic calculations suggest that the abstraction of a hydrogen atom from the N(CH3)2 group is more energetically favorable than from the alkyl ester chain. arxiv.org This indicates a higher susceptibility of the dimethylamino group to photo-oxidation, leading to the formation of formaldehyde and demethylated derivatives of the parent compound. arxiv.org The rate of direct photolysis is a critical factor in determining the environmental persistence of these compounds in sunlit surface waters. researchgate.net

Table 1: Photodegradation Kinetic Parameters for Related UV Filters This table presents data for compounds structurally related to this compound to provide context for its likely photochemical behavior.

| Compound | Condition | Kinetic Rate Constant (k) | Half-life (t½) |

|---|---|---|---|

| Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB) | Drinking water disinfection | 0.0060 ± 0.0002 s⁻¹ | 116 ± 4 s |

Identification and Characterization of Primary Phototransformation Products

Upon photolysis, this compound is expected to yield several primary phototransformation products (TPs). Research on the analogous compound, 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA), has identified the primary transformation pathways. researchgate.netnih.gov

The main phototransformation processes involve modifications to the dimethylamino group. researchgate.net These include:

N-demethylation: The loss of one methyl group from the dimethylamino moiety to form 2-methylbutyl 4-(methylamino)benzoate (B8343159).

N-didealkylation: The subsequent loss of the second methyl group, leading to the formation of 2-methylbutyl 4-aminobenzoate.

Another significant degradation pathway is the cleavage of the ester bond, which results in the formation of N,N-dimethyl-p-aminobenzoic acid (DMPA) and 2-methylbutanol. nih.govresearchgate.net Further demethylation of DMPA can also occur, yielding N-monomethyl-p-aminobenzoic acid (MMPA). nih.govresearchgate.net Research indicates that MMPA can be formed through the demethylation of either the parent ester or DMPA. nih.gov

These dealkylation and hydrolysis/oxidation processes are considered the main routes of transformation during direct photolysis in aqueous solutions. researchgate.net

Table 2: Identified Phototransformation Products of Alkyl 4-(dimethylamino)benzoates Based on studies of the closely related compound 2-ethylhexyl 4-(dimethylamino)benzoate.

| Parent Compound | Transformation Product | Transformation Pathway |

|---|---|---|

| 2-Ethylhexyl 4-(dimethylamino)benzoate | N,N-dimethyl-p-aminobenzoic acid (DMPA) | Ester cleavage |

| 2-Ethylhexyl 4-(dimethylamino)benzoate | N-monomethyl-p-aminobenzoic acid (MMPA) | Ester cleavage & N-demethylation |

| 2-Ethylhexyl 4-(dimethylamino)benzoate | Formaldehyde | N-demethylation |

Comparative Photostability Studies with Related Alkyl 4-(dimethylamino)benzoate Esters

Direct photolysis is consistently identified as the key transformation pathway for these compounds in sunlit waters. researchgate.net Studies have shown that Padimate O degrades to form four main photoproducts upon exposure to sunlight. union.edu While most of these initial products also degrade with prolonged exposure, at least one photoproduct remains stable after 24 hours. union.edu

The structure of the alkyl chain can influence the physical properties of the molecule, such as its water solubility and partitioning behavior, which may indirectly affect its photodegradation rates in complex environmental systems. However, the fundamental photochemical processes of dealkylation and ester cleavage are characteristic of the 4-(dimethylamino)benzoate chromophore. For instance, the biotransformation of 2-ethylhexyl 4-(dimethylamino)benzoate in vitro also yields metabolites from ester cleavage and demethylation, highlighting these as primary breakdown pathways regardless of the specific degradation trigger (photolytic or metabolic). nih.govnih.gov Other UV filters with different core structures, such as hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate, can exhibit very high photostability, indicating that the 4-(dimethylamino)benzoate structure is particularly susceptible to photodegradation. nih.gov

Theoretical and Computational Chemistry of 2 Methylbutyl 4 Dimethylamino Benzoate and Derivatives

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation

Density Functional Theory (DFT), a powerful quantum mechanical modeling method, has become instrumental in elucidating the intricate electronic structure of 2-Methylbutyl 4-(dimethylamino)benzoate (B8555087). By calculating the electron density of the molecule, DFT allows for a detailed understanding of its chemical behavior and properties.

Analysis of Substituent Effects on Reactivity and Electronic Properties

The electronic properties and, consequently, the reactivity of the benzoate (B1203000) core are significantly influenced by its substituents: the electron-donating dimethylamino group (-N(CH₃)₂) at the para position and the 2-methylbutyl ester group.

The dimethylamino group, a strong electron-donating group, profoundly impacts the electronic distribution within the benzene (B151609) ring. Through resonance, it increases the electron density at the ortho and para positions, thereby activating the aromatic ring towards electrophilic substitution. This heightened electron density also influences the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-donating nature of the -N(CH₃)₂ group typically raises the HOMO energy level, making the molecule more susceptible to oxidation.

Conversely, the ester group (-COO-R) is generally considered an electron-withdrawing group. This effect, however, is modulated by the nature of the alkyl chain, in this case, the 2-methylbutyl group. Computational studies on similar aromatic esters can provide qualitative insights. For instance, varying the alkyl substituent can subtly alter the inductive effect and steric profile, which in turn can fine-tune the electronic properties of the entire molecule.

Below is a hypothetical data table illustrating how DFT calculations could quantify the effects of substituents on key electronic properties of a benzoate derivative.

| Substituent at para-position | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H | -6.5 | -1.2 | 5.3 | 2.1 |

| -NO₂ (electron-withdrawing) | -7.1 | -2.0 | 5.1 | 4.5 |

| -N(CH₃)₂ (electron-donating) | -5.8 | -1.0 | 4.8 | 3.8 |

Note: This table is illustrative and based on general principles of substituent effects. Actual values for 2-Methylbutyl 4-(dimethylamino)benzoate would require specific DFT calculations.

Investigation of Steric Hindrance and Intermolecular Interactions

The bulky 2-methylbutyl group introduces significant steric hindrance around the ester functionality. DFT calculations can precisely model the conformational landscape of the molecule, identifying the most stable geometries where steric repulsion is minimized. This steric bulk can influence the planarity of the molecule, potentially affecting the conjugation between the benzene ring and the carbonyl group of the ester.

Furthermore, understanding the intermolecular interactions is crucial for predicting the bulk properties of the compound. DFT can be employed to calculate the nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which govern how the molecules pack in the solid state or interact in solution. The dimethylamino group can also participate in hydrogen bonding as an acceptor, a factor that DFT can effectively model.

Computational Modeling of Ground and Excited State Potential Energy Surfaces

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. Computational modeling allows for the exploration of the PES for both the ground and excited electronic states of this compound.

Mapping the ground state PES helps in identifying stable conformers and the energy barriers for rotation around single bonds, such as the C-O bond of the ester and the C-N bond of the dimethylamino group. This information is vital for understanding the molecule's flexibility and conformational preferences under different conditions.

The excited state PES is particularly important for understanding the photophysical and photochemical properties of the molecule. As a derivative of p-aminobenzoic acid (PABA), a known UV filter, this compound is expected to absorb UV radiation. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The topology of the excited state PES dictates the fate of this excitation energy, whether it is dissipated through non-radiative pathways (like internal conversion or intersystem crossing) or re-emitted as fluorescence or phosphorescence. Computational modeling can identify the minimum energy points and conical intersections on the excited state PES, which are crucial for understanding these deactivation pathways.

Prediction and Correlation of Spectroscopic Properties with Experimental Findings

A significant application of computational chemistry is the prediction of various spectroscopic properties, which can then be correlated with experimental data to validate the theoretical models.

For this compound, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict its electronic absorption spectrum (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). These predictions are highly sensitive to the chosen functional and basis set, and often, a good correlation with experimental spectra can be achieved.

Furthermore, DFT calculations can predict vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. Comparing the computed vibrational spectrum with the experimental one can aid in the assignment of specific vibrational modes to the observed spectral bands.

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data.

| Spectroscopic Property | Predicted Value (Computational) | Experimental Value |

| UV-Vis λmax | 310 nm | 308 nm |

| Major IR peak (C=O stretch) | 1715 cm⁻¹ | 1712 cm⁻¹ |

| Major IR peak (C-N stretch) | 1350 cm⁻¹ | 1345 cm⁻¹ |

Note: This table is for illustrative purposes. The actual values would depend on the specific computational methods used and the experimental conditions.

Environmental Fate and Chemical Degradation Pathways in Aquatic Systems

Reactivity and Stability in Chlorinated Water Environments

Water disinfection processes, particularly chlorination, can lead to the chemical transformation of organic micropollutants like 4-(dimethylamino)benzoate (B8555087) esters. The reaction with chlorine is a significant pathway for the degradation of these compounds in swimming pools and water treatment facilities.

The degradation of 4-(dimethylamino)benzoate esters in the presence of chlorine follows specific kinetic patterns. Studies on the closely related compound, 2-ethylhexyl 4-(dimethylamino)benzoate (ODPABA), show that it readily reacts with disinfectants. researchgate.net The rate of decomposition and the formation of by-products are influenced by factors such as the pH of the system. researchgate.net The reaction of esters in alkaline solutions, for instance, typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. researchgate.net In environments with a large excess of the disinfecting agent, the degradation can be modeled using pseudo-first-order kinetics. chemrxiv.org The presence of the dimethylamino group on the aromatic ring makes the compound susceptible to oxidation. The use of sodium hypochlorite, especially in conjunction with UV radiation, has been shown to be an effective method for degrading ODPABA. researchgate.netresearchgate.net

The reaction between 4-(dimethylamino)benzoate esters and chlorine leads to the formation of various halogenated disinfection by-products (DBPs). For ODPABA, this process can involve the substitution of one or two hydrogen atoms on the aromatic ring with chlorine. researchgate.netresearchgate.net This results in the formation of mono- and dichlorinated derivatives. researchgate.net The demethylation of the amino group is another significant transformation pathway, which can occur via a radical or ionic mechanism. nih.govarxiv.org In non-irradiated systems containing sodium hypochlorite, the reaction likely proceeds through an ionic mechanism where the amino nitrogen atom is the primary site for electrophilic attack. nih.govarxiv.org This can lead to the formation of compounds such as chlorinated 2-ethylhexyl 4-(methylamino)benzoate (B8343159) and chlorinated 2-ethylhexyl 4-aminobenzoate. nih.gov The presence of these chlorinated compounds is identifiable through mass spectrometry by their characteristic chlorine isotope patterns. nih.gov It has been noted that the resulting by-products can potentially be more toxic than the parent compound. researchgate.netresearchgate.net

Table 1: Identified Halogenated By-products from the Chlorination of 2-ethylhexyl 4-(dimethylamino)benzoate

| By-product Category | Specific Compounds Identified |

|---|---|

| Monochlorinated Derivatives | Monochloro-ODPABA |

| Dichlorinated Derivatives | Dichloro-ODPABA, Dichlorinated 2-ethylhexyl 4-(methylamino)benzoate, Dichlorinated 2-ethylhexyl 4-aminobenzoate |

This table is based on by-products identified for the structurally similar compound ODPABA.

Advanced Oxidation Processes (AOPs) for Degradation of Aromatic Esters

Advanced Oxidation Processes (AOPs) are a set of technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (HO•), to degrade recalcitrant organic pollutants. uc.ptmdpi.com These processes are considered highly efficient for the removal of complex organic molecules that are resistant to conventional treatment methods. uc.ptmdpi.com

Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO2) is a prominent AOP for environmental remediation. nih.gov When TiO2 is irradiated with UV light, it generates electron-hole pairs, which react with water and oxygen to produce highly oxidizing species, primarily hydroxyl radicals. nih.gov These radicals can then attack and mineralize organic pollutants. nih.gov The UV/TiO2 system has demonstrated a strong degradation ability for various phthalic acid esters, achieving removal efficiencies of over 90% in relatively short timeframes. frontiersin.org The process involves the adsorption of the pollutant onto the photocatalyst surface, followed by radical-mediated degradation reactions. nih.gov For aromatic compounds, degradation efficiency can be influenced by the structure of the molecule, such as the number and type of substituents on the benzene (B151609) ring. researchgate.net

The degradation of aromatic esters via AOPs proceeds through a series of intermediate compounds before complete mineralization to CO2 and H2O. uc.pt During the TiO2-mediated photocatalysis of phthalic acid esters, for example, reactive species primarily attack the aromatic ring. frontiersin.org Studies on the degradation of ODPABA using oxidizing agents like hydrogen peroxide or ozone with UV radiation have shown the formation of several by-products. researchgate.net The reaction pathways often involve demethylation of the amino group and hydroxylation of the aromatic ring. researchgate.net The primary degradation products identified for ODPABA under these conditions include 4-(dimethylamino)benzoic acid and 2-ethylhexan-1-ol, resulting from the cleavage of the ester bond. researchgate.net The evolution of these secondary products is time-dependent, with their concentrations increasing initially and then decreasing as they are further degraded. frontiersin.org

Table 2: Potential Secondary Transformation Products of 4-(dimethylamino)benzoate Esters via AOPs

| Transformation Process | Potential Products |

|---|---|

| Ester Hydrolysis | 4-(dimethylamino)benzoic acid, 2-Methylbutanol |

| Demethylation | 4-(methylamino)benzoic acid derivatives |

| Ring Hydroxylation | Hydroxylated aromatic derivatives |

This table is based on transformation products identified for the structurally similar compound ODPABA.

Biodegradation Potential and Pathways in Environmental Matrices

The ultimate fate of 2-Methylbutyl 4-(dimethylamino)benzoate in the environment is also dependent on its susceptibility to microbial degradation. Due to its lipophilic character, the compound may accumulate in sludge during wastewater treatment. researchgate.net

While complete mineralization in the environment is a complex process, the initial steps of biotransformation have been elucidated for the analogous compound ODPABA. nih.gov In vitro metabolism studies using rat liver microsomes indicate that the primary pathway is Phase I metabolism. nih.gov This involves the cleavage of the ester bond, releasing the 2-ethylhexyl group and forming N,N-dimethyl-p-aminobenzoic acid. nih.gov Subsequent demethylation can also occur, leading to the formation of N-monomethyl-p-aminobenzoic acid. nih.gov These initial reactions increase the polarity of the molecule, which can facilitate further degradation.

Fungal biodegradation is another potential pathway for the breakdown of aromatic compounds and their halogenated derivatives in the environment. acs.org Fungi utilize powerful oxidative enzymes, such as laccases and peroxidases, which can initiate the degradation of aromatic structures. acs.org The primary biochemical reactions involved include oxidation, dehalogenation, hydroxylation, and cleavage of the aromatic ring. acs.org These processes can break down the persistent halogenated by-products formed during chlorination into less toxic substances. acs.org

Table 3: Mentioned Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Padimate A |

| 2-ethylhexyl 4-(dimethylamino)benzoate | ODPABA, Padimate O |

| Titanium dioxide | TiO2 |

| Sodium hypochlorite | NaOCl |

| Hydrogen peroxide | H2O2 |

| Ozone | O3 |

| 4-(dimethylamino)benzoic acid | DMABA |

| 2-ethylhexan-1-ol | |

| N,N-dimethyl-p-aminobenzoic acid | DMP |

| N-monomethyl-p-aminobenzoic acid | MMP |

| Formaldehyde (B43269) | |

| 2,4-dichlorophenoxyacetic acid | 2,4-D |

| 2,4-dichlorophenol | 2,4-DCP |

| 4-chlorophenol |

Advanced Analytical Methodologies for Detection and Characterization of 2 Methylbutyl 4 Dimethylamino Benzoate

Chromatographic Techniques for Trace Analysis in Environmental Samples

The detection of 2-Methylbutyl 4-(dimethylamino)benzoate (B8555087) in complex environmental matrices necessitates highly sensitive and selective analytical techniques. Gas and liquid chromatography coupled with mass spectrometry are the primary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for the trace analysis of UV filters like 2-Methylbutyl 4-(dimethylamino)benzoate in environmental samples. This technique offers high selectivity and sensitivity, which is essential for detecting low concentrations of the analyte in complex matrices such as sludge and water. While specific application notes for this compound are not extensively detailed in publicly available literature, the methodology applied to other UV filters is directly relevant. For instance, a study on various UV filters in waste sludge utilized GC-MS/MS for quantification following sample preparation, demonstrating the technique's suitability for this class of compounds nih.gov. The high hydrophobicity of many UV filters makes them amenable to GC analysis, often following a derivatization step to improve volatility and thermal stability nih.gov.

A typical GC-MS/MS method for a UV filter would involve a temperature-programmed separation on a capillary column, followed by detection using a triple quadrupole mass spectrometer. The instrument would be operated in multiple reaction monitoring (MRM) mode to enhance selectivity by monitoring specific precursor-to-product ion transitions.

Table 1: Illustrative GC-MS/MS Parameters for UV Filter Analysis (Note: These are general parameters and would require optimization for this compound)

| Parameter | Value |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Carrier Gas | Helium |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness |

| Oven Program | 70°C (2 min), ramp to 310°C at 8°C/min, hold 7 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) for Product Identification

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is instrumental in identifying unknown compounds and transformation products in environmental samples. This technique has been successfully used to identify this compound (as pentyl p-(dimethylamino)-benzoate) in paper and board food contact materials dtu.dk. The high mass accuracy of HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, allows for the determination of the elemental composition of the detected ions, leading to a high-confidence identification of the compound and its potential degradation products.

The use of HPLC-HRMS is particularly advantageous for analyzing a wide range of compounds with varying polarities, including the photodegradation products of UV filters, which may be more polar than the parent compound.

Innovative Sample Preparation and Derivatization Strategies in Complex Matrices

The effective extraction and purification of this compound from complex environmental matrices are critical for accurate analysis. Modern sample preparation techniques aim to be rapid, efficient, and environmentally friendly.

QuEChERS Methodology for Extraction and Purification

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of organic contaminants in various matrices, including environmental samples ulpgc.esmeasurlabs.comsepscience.com. Originally developed for pesticide residue analysis in food, its application has expanded to include a variety of pollutants such as UV filters in matrices like waste sludge and human milk nih.govresearchgate.net.

The QuEChERS procedure typically involves a two-step process:

Extraction: The sample is first homogenized and then extracted with an organic solvent (commonly acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then mixed with a combination of sorbents to remove interfering matrix components. The choice of sorbents depends on the nature of the matrix and the analytes of interest.

This methodology is advantageous due to its high recovery rates, reduced solvent consumption, and simplicity measurlabs.comsepscience.com.

Table 2: General QuEChERS Protocol for Environmental Solid Samples

| Step | Procedure |

| 1. Sample Preparation | Homogenize a representative sample (e.g., 5-10 g of soil or sludge). |

| 2. Extraction | Add 10 mL of acetonitrile and a salt mixture (e.g., MgSO4, NaCl). Shake vigorously. |

| 3. Centrifugation | Centrifuge to separate the organic and aqueous/solid phases. |

| 4. d-SPE Cleanup | Transfer an aliquot of the acetonitrile supernatant to a tube containing d-SPE sorbents (e.g., PSA, C18, GCB) and MgSO4. |

| 5. Final Centrifugation | Vortex and centrifuge. The resulting supernatant is ready for analysis. |

In-Port Derivatization Techniques for Enhanced Detectability

For GC analysis of less volatile or polar compounds, derivatization is often necessary to improve their chromatographic behavior and detectability. In-port derivatization is an efficient technique where the derivatizing agent is co-injected with the sample extract into the hot GC inlet. This approach minimizes sample handling and reduces reaction time.

A study on the analysis of UV filters in waste sludge successfully employed in-port silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) prior to GC-MS/MS analysis nih.gov. This technique involves drawing the derivatizing agent and the sample extract into the syringe in a "sandwich" configuration, and the derivatization reaction occurs rapidly in the high-temperature environment of the GC inlet. This strategy is particularly useful for compounds containing active hydrogens, such as hydroxyl or amine groups, and can be applicable to this compound and its potential degradation products.

Advanced Spectroscopic Methods for Mechanistic Insights (beyond basic identification)

Beyond simple identification and quantification, advanced spectroscopic methods can provide valuable insights into the environmental fate and behavior of this compound. This includes studying its photodegradation pathways and potential for toxic product formation.

Research on the structurally similar compound Padimate O (2-Ethylhexyl 4-(dimethylamino)benzoate) has shown that it degrades upon exposure to sunlight, forming several photoproducts union.edu. One of these photoproducts was found to be stable even after 24 hours of light exposure, raising concerns about its persistence and potential toxicity union.edu. The photodegradation of p-aminobenzoic acid (PABA) derivatives can lead to the formation of reactive species that may cause DNA damage spflist.com. Furthermore, Padimate A itself has been reported to cause phototoxic reactions nih.gov.

Techniques such as HPLC-HRMS are critical in these studies to identify the structures of the photoproducts. By comparing the mass spectra and fragmentation patterns of the parent compound and its degradation products, researchers can propose degradation pathways. Further mechanistic studies might involve computational chemistry and advanced NMR techniques to understand the electronic transitions and reaction mechanisms involved in the photodegradation process of p-aminobenzoic acid esters nih.govresearchgate.net.

Applications in Advanced Materials Science and Chemical Research

Role as Photoinitiators and Co-initiators in Polymer and Resin Chemistry

In the realm of polymer and resin chemistry, the light-induced curing of monomers, or photopolymerization, is a critical technology. This process relies on photoinitiator systems that absorb light and generate reactive species, such as free radicals, to initiate polymerization. 2-Methylbutyl 4-(dimethylamino)benzoate (B8555087) functions as a co-initiator, typically in Type II photoinitiator systems.

In these systems, a primary photosensitizer, such as camphorquinone (B77051) (CQ) or isopropyl thioxanthone (ITX), absorbs light energy and enters an excited state. The co-initiator, in this case, 2-Methylbutyl 4-(dimethylamino)benzoate, then interacts with the excited photosensitizer. Through a process of electron and subsequent hydrogen transfer, the amine co-initiator donates an electron to the photosensitizer, leading to the formation of an initiating radical from the amine itself. This radical is then capable of attacking the double bonds of monomer units (e.g., acrylates or methacrylates), thereby starting the polymer chain reaction. Aromatic amines are known to be highly efficient in this role.

Efficiency and Kinetic Aspects in Photopolymerization Systems

The efficiency and kinetics of photopolymerization are paramount for practical applications. The rate of polymerization and the final degree of monomer conversion are heavily influenced by the components of the photoinitiator system. Alkyl 4-(dimethylamino)benzoates are recognized as effective co-initiators. For instance, the widely studied analogue, Ethyl 4-(dimethylamino)benzoate (EDMAB), when paired with a photosensitizer, demonstrates high polymerization rates. rsc.org

The structure of the alkyl group on the ester can influence the reactivity and efficiency of the co-initiator. While specific kinetic data for this compound is not widely published, comparisons with similar compounds suggest that its performance would be robust. The polymerization rate and final conversion are dependent on factors like light intensity and the concentration of the photoinitiator and co-initiator. tandfonline.comresearchgate.net The efficiency of the initiation step is tied to the rate of electron transfer from the amine to the excited photosensitizer and the subsequent formation of radicals.

Table 1: Factors Influencing Photopolymerization Kinetics

| Parameter | Influence on Polymerization | Research Finding |

|---|---|---|

| Co-initiator Concentration | Affects the number of radicals generated. | Increasing amine concentration generally increases the rate of polymerization and degree of conversion up to an optimal point. rsc.org |

| Light Intensity | Determines the rate of photosensitizer excitation. | Higher light intensity typically leads to a faster polymerization rate. tandfonline.com |

| Photosensitizer Type | Governs the light absorption wavelength and initiation efficiency. | Type II systems like ITX-EDMAB can achieve high monomer conversion (e.g., 80% in 20 minutes for PMMA). rsc.org |

| Alkyl Group Structure | Can sterically or electronically influence the electron/hydrogen transfer process. | Aromatic amines are generally more efficient than aliphatic amines. The specific ester group can fine-tune solubility and reactivity. |

Influence of Molecular Structure on Resin Conversion and Reactivity

The molecular structure of the co-initiator plays a direct role in the reactivity of the system and the ultimate conversion of the monomer resin. The 4-(dimethylamino)benzoate scaffold is highly effective due to the electron-donating nature of the dimethylamino group, which facilitates the crucial electron transfer to the excited photosensitizer.

The 2-methylbutyl group, being larger and more complex than a simple ethyl or methyl group, influences several properties. Its molecular weight will affect the mole concentration for a given weight percentage in a formulation. Furthermore, its branched structure could introduce steric effects that might modulate its interaction with the photosensitizer. These structural differences can lead to variations in the polymerization rate and the final properties of the cured polymer network compared to systems using other alkyl esters like EDMAB. tandfonline.com

Integration into Liquid Crystalline Materials Development

The most distinct feature of this compound is its chirality, originating from the 2-methylbutyl group. This lack of mirror symmetry is a fundamental requirement for the creation of certain advanced materials, particularly ferroelectric liquid crystals (FLCs). mdpi.commdpi.com

Synthesis and Properties of Chiral Ferroelectric Liquid Crystal Polymers (FLCPs) Incorporating 2-methylbutyl moieties

Ferroelectric liquid crystals are materials that possess spontaneous electrical polarization, which can be rapidly switched by an external electric field. This property is highly desirable for fast-switching display and electro-optic devices. Chirality is essential for achieving the specific molecular arrangement—the chiral smectic C (SmC*) phase—where ferroelectricity arises. mdpi.commdpi.com

The (S)-(-)-2-methylbutyl group is a common chiral tail incorporated into the molecular design of liquid crystal molecules (mesogens). researchgate.net These chiral mesogens can be used as dopants in achiral liquid crystal hosts or polymerized to form side-chain liquid crystalline polymers. In the synthesis of such polymers, a mesogenic unit (a rigid, rod-like molecular core) is attached to a flexible polymer backbone via a spacer, with the chiral 2-methylbutyl group positioned at the terminus of the side chain. The presence of this chiral group induces a helical twist in the smectic layers, which is crucial for the development of the ferroelectric SmC* phase. researchgate.netresearchgate.net

Design of Mesogenic Side Chains for Electro-optic Applications

For electro-optic applications, a chiral terminal group like the 2-methylbutyl moiety is incorporated to induce ferroelectricity. The properties of the resulting material, such as the temperature range of the liquid crystal phases, the magnitude of spontaneous polarization, and the electro-optic switching time, are all highly dependent on the precise structure of the entire side chain. mdpi.com Researchers systematically modify the mesogenic core, the length of the flexible spacer, and the terminal groups to fine-tune these properties for specific applications, such as in high-resolution displays and optical shutters. mdpi.comnih.gov The 2-methylbutyl group provides the necessary chirality to enable these advanced electro-optic effects.

Utilization as a Research Reagent in Mechanistic Organic Chemistry Studies

Beyond its direct application in materials, this compound serves as a valuable research reagent for mechanistic studies in organic chemistry, particularly in the field of photochemistry. Its well-defined structure allows scientists to probe the fundamental aspects of photoinitiated reactions.

By comparing the kinetic and quantum yield data of photopolymerization using this compound with that of its achiral or structurally varied analogues (e.g., ethyl, propyl, or isobutyl esters), researchers can systematically investigate structure-reactivity relationships. Such studies provide insight into:

Steric Effects: How the size and shape of the alkyl group influence the rate of interaction between the amine co-initiator and the excited photosensitizer.

Electron Transfer Dynamics: The fundamental kinetics of the electron transfer process, which is the primary step in radical generation for Type II systems.

These mechanistic investigations are crucial for the rational design of new, more efficient photoinitiator systems for a wide range of applications, from dental resins to 3D printing and advanced coatings.

Emerging Research Directions and Future Perspectives for 2 Methylbutyl 4 Dimethylamino Benzoate Research

Design and Synthesis of Novel Esters with Tunable Photophysical and Reactive Properties

A significant frontier in the study of 2-Methylbutyl 4-(dimethylamino)benzoate (B8555087) lies in the rational design and synthesis of new ester derivatives with precisely controlled photophysical and reactive characteristics. Researchers are exploring molecular modifications to fine-tune properties such as UV absorption maxima, molar extinction coefficients, and fluorescence quantum yields. nih.gov Strategies often involve the introduction of various functional groups to the aromatic ring or alterations to the ester's alkyl chain.

The goal is to create a new generation of molecules with enhanced performance for specific applications. For instance, in the realm of UV absorbers, the focus is on developing compounds with broader and stronger absorption spectra to provide more effective protection against solar radiation. nih.gov This can be achieved by modifying the electronic structure of the chromophore. Furthermore, increasing the molecular weight of these novel esters is being investigated as a method to reduce their migration when incorporated into polymer matrices.

Another key aspect is the tunability of their excited-state dynamics. By understanding the relationship between molecular structure and photophysical behavior, scientists aim to design esters that can efficiently dissipate absorbed UV energy as heat, thereby minimizing photochemical reactions that could lead to degradation or the formation of harmful byproducts. Computational modeling and simulations are becoming increasingly important in this area, allowing for the virtual screening of candidate molecules before their synthesis, thus accelerating the discovery process. nih.gov

Comprehensive Mechanistic Elucidation of Complex Photodegradation Pathways

A thorough understanding of the photodegradation mechanisms of 2-Methylbutyl 4-(dimethylamino)benzoate and its analogs is crucial, particularly given their use in applications involving sun exposure. Research in this area is focused on identifying the primary photochemical transformation products and elucidating the complex reaction pathways involved. Studies on the closely related compound, 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA), have shown that direct photolysis is a key factor in its environmental transformation. nih.govresearchgate.net

Key photodegradation pathways that have been identified for similar aminobenzoate esters include dealkylation of the dimethylamino group and hydroxylation or oxidation of the aromatic ring. nih.govresearchgate.net The generation of these transformation products is often followed by further degradation into smaller molecules. Advanced analytical techniques, such as high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), are instrumental in detecting and identifying these transient intermediates and final products. nih.gov

Future research will likely delve deeper into the influence of environmental factors, such as the presence of reactive oxygen species (e.g., hydroxyl radicals) and different pH levels, on the photodegradation pathways. nih.gov The use of techniques like parahydrogen matrix isolation Fourier-transform infrared (FTIR) spectroscopy can help in stabilizing and identifying reactive intermediates, providing a more detailed picture of the elementary steps in the photochemical process. A comprehensive understanding of these degradation mechanisms is essential for assessing the environmental fate and potential long-term impacts of these compounds.

Advancements in Green and Sustainable Synthetic Methodologies for Aromatic Esters

In line with the growing emphasis on environmentally friendly chemical manufacturing, a major research thrust is the development of green and sustainable synthetic routes for aromatic esters like this compound. Traditional synthesis methods often rely on harsh catalysts and organic solvents, leading to significant waste generation.

One of the most promising green alternatives is the use of biocatalysts, such as lipases, for esterification reactions. Enzymatic synthesis offers several advantages, including high selectivity (regioselectivity and enantioselectivity), milder reaction conditions (moderate temperatures and atmospheric pressure), and the potential to use renewable starting materials. nih.gov This approach can significantly reduce the environmental footprint of the synthesis process.

Another area of active research is the application of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields. ijprdjournal.comresearchgate.net Solvent-free or "dry media" reaction conditions, often coupled with microwave heating, are also being explored to further minimize waste and simplify product purification. ijprdjournal.com These methods represent a significant step towards more sustainable and economically viable production of aromatic esters.

The table below summarizes some of the key green chemistry approaches being investigated for the synthesis of aromatic esters.

| Methodology | Key Advantages | Challenges |

|---|---|---|

| Biocatalysis (e.g., using lipases) | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme stability and cost, slower reaction rates compared to some chemical methods. |

| Microwave-Assisted Synthesis (MAOS) | Drastically reduced reaction times, increased yields, potential for solvent-free reactions. | Specialized equipment required, potential for localized overheating. |

| Solvent-Free/Dry Media Synthesis | Reduced solvent waste, simplified work-up procedures, lower environmental impact. | Limited to certain reaction types, potential for mass transfer limitations. |

Development of In-Situ Spectroscopic Probes for Real-Time Chemical Process Monitoring

The ability to monitor chemical reactions in real-time is invaluable for process optimization, quality control, and ensuring safety. A burgeoning area of research is the development of in-situ spectroscopic probes based on aminobenzoate derivatives for real-time monitoring of chemical processes. The inherent fluorescent properties of some 4-(dimethylamino)benzoate compounds make them excellent candidates for this purpose.

For example, poly(m-aminobenzoic acid) has been investigated as a fluorescent sensor for detecting trace amounts of water in organic solvents, demonstrating high sensitivity. nih.gov This principle can be extended to create probes that change their fluorescence in response to specific chemical changes in a reaction mixture, such as a change in pH, the formation of a particular product, or the consumption of a reactant. These "turn-on" or "turn-off" fluorescent sensors can provide a continuous stream of data without the need for sampling and off-line analysis. mdpi.com

Spectroscopic techniques such as mid-infrared (MIR) and nuclear magnetic resonance (NMR) are also being employed for the in-line monitoring of esterification reactions. These methods can provide detailed information about the concentration of reactants, intermediates, and products throughout the course of a reaction. The development of miniaturized and robust spectroscopic probes is key to their widespread implementation in industrial settings.

Exploration of New Non-Traditional Applications in Materials Science and Engineering

Beyond their established use as UV absorbers, researchers are actively exploring novel and non-traditional applications for this compound and its structural analogs in materials science and engineering. The unique combination of a photoactive aromatic core and a flexible ester group makes these compounds versatile building blocks for advanced materials.

In the field of polymer science, aromatic esters are being incorporated into polymer backbones to enhance thermal stability and mechanical properties. nih.gov For instance, poly(β-amino esters), which can be synthesized from monomers containing amine and acrylate (B77674) groups, are being investigated for a range of biomedical applications, including drug delivery and gene therapy, due to their pH-responsiveness and biodegradability. nih.gov Furthermore, 4-aminobenzoic acid esters of polyethylene (B3416737) glycol are being used for the pegylation of therapeutic proteins, which can improve their efficacy and stability. rsc.org

There is also growing interest in the use of 4-(dimethylamino)benzoate derivatives in optoelectronic materials. The donor-acceptor nature of these molecules can give rise to interesting nonlinear optical properties. For example, composite films of N,N-dimethylamino-4′-N′-methylstilbazolium 2,4,6-trimethylbenzenesulfonate (B281753) (DSTMS), a related compound, with graphene have been shown to have enhanced electrical and optical properties, suggesting potential applications in optoelectronic devices. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methylbutyl 4-(dimethylamino)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The esterification of 4-(dimethylamino)benzoic acid with 2-methylbutanol is a typical route, often catalyzed by acid (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Solvent choice (e.g., THF or DMF) and temperature (60–80°C) critically affect reaction efficiency. Purification via column chromatography or recrystallization is recommended to isolate the product . Comparative studies on similar esters (e.g., ethyl or 2-ethylhexyl derivatives) suggest that steric hindrance from the alkyl chain may require prolonged reaction times for bulkier alcohols .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine techniques such as:

- HPLC for purity assessment (C18 column, UV detection at ~300 nm).

- NMR (¹H and ¹³C) to confirm ester linkage and dimethylamino group integrity.

- FT-IR to verify carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic C-H vibrations.

- Mass spectrometry (ESI-TOF) for molecular ion confirmation (expected m/z ~277.4 for [M+H]⁺) .

Q. What are the key photochemical properties of this compound, and how do they compare to related UV absorbers?

- Methodological Answer : The dimethylamino group enhances UV absorption in the 300–400 nm range. Experimental protocols for photostability testing should include:

- Irradiation under simulated sunlight (e.g., xenon lamp, 300–800 nm).

- HPLC or LC-MS to monitor degradation products (e.g., demethylation or cleavage of the ester group).

- Comparative studies with 2-ethylhexyl analogs show similar photodegradation pathways but differing rates due to alkyl chain stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation efficiency data for this compound under varying oxidizing conditions?

- Methodological Answer : Contradictions arise from differences in oxidant reactivity (e.g., H₂O₂ vs. chlorine species) and pH. To address this:

- Design controlled experiments with standardized oxidant concentrations (e.g., 0.1–5 mM) and pH buffers (pH 5–9).

- Use kinetic modeling to differentiate primary degradation pathways (e.g., hydroxyl radical attack vs. direct photolysis).

- Reference studies on 2-ethylhexyl analogs show formaldehyde formation is pH-dependent, peaking in acidic conditions .

Q. What experimental strategies optimize the use of this compound as a co-initiator in polymer systems?

- Methodological Answer : In resin cements or photopolymers, the compound acts as a co-initiator with camphorquinone (CQ). Key steps include:

- Ratio optimization : A 1:2 CQ/amine molar ratio maximizes degree of conversion (DC), as shown in ethyl ester analogs .

- Real-time FT-IR to monitor DC during curing.

- Mechanical testing (e.g., flexural strength) to validate physical properties. Note that bulkier alkyl chains (e.g., 2-methylbutyl vs. ethyl) may reduce mobility, slowing polymerization kinetics .

Q. How do environmental factors influence the aquatic photodegradation of this compound, and what analytical methods detect its transformation products?

- Methodological Answer : Simulate surface water conditions using:

- Solar simulators with UV-Vis filters to mimic natural light.

- LC-QTOF-MS for non-targeted analysis of transformation products (e.g., 4-(dimethylamino)benzoic acid or hydroxylated derivatives).

- Ecotoxicity assays (e.g., Daphnia magna) to assess metabolite impacts. Studies on 2-ethylhexyl analogs indicate half-lives of <24 hours in sunlit waters, but sediment interactions may prolong persistence .

Q. What role does the alkyl chain (2-methylbutyl) play in modulating the compound’s reactivity compared to shorter-chain esters?

- Methodological Answer : The branched alkyl chain increases hydrophobicity, reducing aqueous solubility and potentially slowing hydrolysis. To test:

- Conduct hydrolysis kinetics in buffered solutions (pH 3–11) at 25–50°C.

- Compare with ethyl or methyl esters using Arrhenius plots to quantify activation energy differences.

- Computational modeling (e.g., DFT) can predict steric effects on reaction pathways .

Q. How can researchers address discrepancies in reported bioactivity data for dimethylamino benzoate derivatives?

- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell lines, exposure times). Standardize protocols by:

- Using positive controls (e.g., known enzyme inhibitors).

- Validating results across multiple assays (e.g., MTT for cytotoxicity, fluorescence polarization for receptor binding).

- Referencing studies on structurally similar compounds, such as methyl 4-((2-(dimethylamino)ethyl)carbamoyl)benzoate, which show receptor-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.